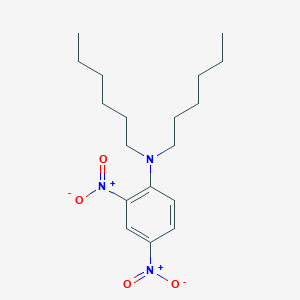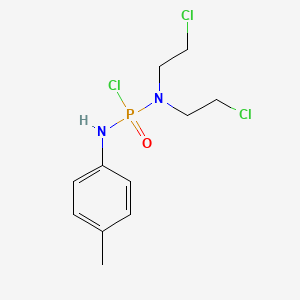
N,N-Bis(2-chloroethyl)-N'-(4-methylphenyl)phosphorodiamidic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups and a 4-methylphenyl group attached to a phosphorodiamidic chloride core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride typically involves the reaction of 4-methylphenylamine with phosphorus oxychloride, followed by the addition of 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 4-methylphenylamine is reacted with phosphorus oxychloride in an inert solvent such as dichloromethane.
Step 2: The resulting intermediate is then treated with 2-chloroethylamine under controlled temperature and pressure conditions.
Step 3: The final product, N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride, is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield. Safety measures are also crucial to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with the reaction being carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically results in the formation of simpler compounds such as 4-methylphenylamine and phosphoric acid derivatives.
科学研究应用
N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorodiamidic derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride involves its interaction with molecular targets such as enzymes and cellular receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in cancer cells.
相似化合物的比较
Similar Compounds
N,N-Bis(2-chloroethyl)phosphorodiamidic chloride: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
N,N-Bis(2-chloroethyl)-N’-(phenyl)phosphorodiamidic chloride: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
53382-89-1 |
|---|---|
分子式 |
C11H16Cl3N2OP |
分子量 |
329.6 g/mol |
IUPAC 名称 |
N-[bis(2-chloroethyl)amino-chlorophosphoryl]-4-methylaniline |
InChI |
InChI=1S/C11H16Cl3N2OP/c1-10-2-4-11(5-3-10)15-18(14,17)16(8-6-12)9-7-13/h2-5H,6-9H2,1H3,(H,15,17) |
InChI 键 |
FCNALKWCVZMGMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NP(=O)(N(CCCl)CCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


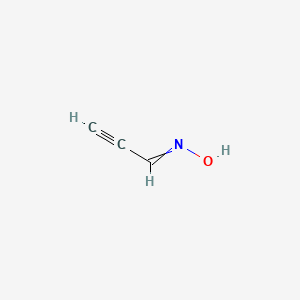
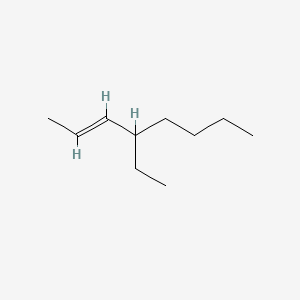
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)

![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
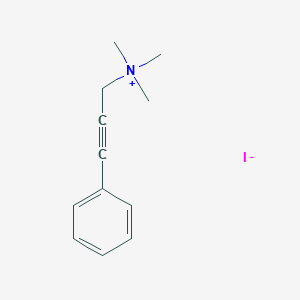

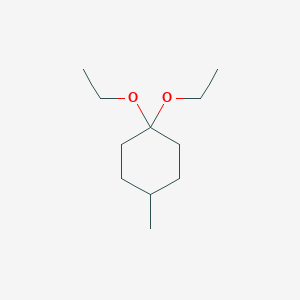
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
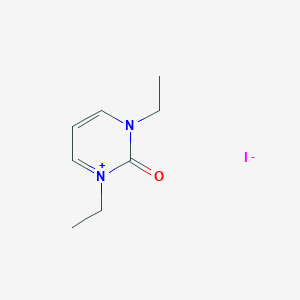
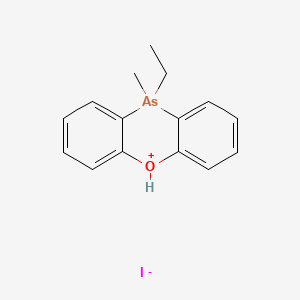
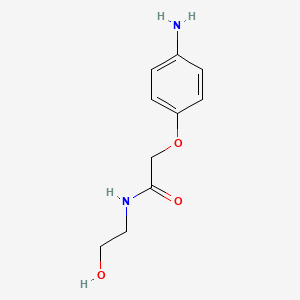
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
